molecular formula C7H12N4O2 B14165420 [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide CAS No. 89049-28-5

[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide

Cat. No.: B14165420
CAS No.: 89049-28-5
M. Wt: 184.20 g/mol
InChI Key: OIJFDMIFPSAOCG-UHFFFAOYSA-N
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Description

[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide is a chemical compound that belongs to the class of oxadiazines. This compound is characterized by the presence of an oxadiazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The ethoxymethyl group and cyanamide functionality further define its chemical structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxymethyl hydrazine with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxadiazine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method not only enhances the efficiency of the synthesis but also minimizes the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxadiazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Oxadiazine oxides.

    Reduction: Reduced oxadiazine derivatives.

    Substitution: Substituted oxadiazine compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Preliminary studies suggest that they may possess anti-inflammatory and antimicrobial properties, which could be beneficial in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
  • [3-(Propoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
  • [3-(Butoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide

Uniqueness

Compared to its analogs, [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide exhibits unique properties due to the ethoxymethyl group. This group influences the compound’s reactivity, solubility, and overall stability, making it distinct in its chemical behavior and applications.

Properties

CAS No.

89049-28-5

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

[3-(ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide

InChI

InChI=1S/C7H12N4O2/c1-2-12-5-11-6-13-4-10-7(11)9-3-8/h2,4-6H2,1H3,(H,9,10)

InChI Key

OIJFDMIFPSAOCG-UHFFFAOYSA-N

Canonical SMILES

CCOCN1COCN=C1NC#N

Origin of Product

United States

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